Trimethyl-beta-cyclodextrin

Overview

Description

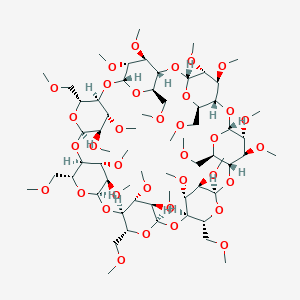

Trimethyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. This compound is known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability. This compound is particularly valued for its improved solubility in water compared to its parent compound, beta-cyclodextrin .

Mechanism of Action

Target of Action

Trimethyl-beta-cyclodextrin (TMCD) is a derivative of beta-cyclodextrin, a cyclic oligosaccharide. The primary targets of TMCD are various small and large drug molecules . Cyclodextrins have a unique annular hollow ultrastructure that allows encapsulation of these molecules, thereby increasing their stability .

Mode of Action

TMCD interacts with its targets through host-guest interactions. The hydrophobic cavity of TMCD can encapsulate other compounds with hydrophobic moieties . This encapsulation modifies the physical, chemical, and biological properties of the guest molecules . For instance, TMCD has been used to solubilize steroids in aqueous solution to increase their bioavailability .

Biochemical Pathways

TMCD affects various biochemical pathways through its interaction with different molecules. For instance, it has been used as a catalyst for the synthesis of highly functionalized bioactive heterocyclic moieties . The encapsulation of biologically active molecules enhances their bioavailability and stability .

Pharmacokinetics

TMCD exhibits interesting pharmacokinetic properties. After oral administration in rats, TMCD was almost wholly removed from rat plasma within 36 hours . High concentrations of TMCD distributed hastily to organs with increased blood flow velocities such as the spleen, liver, and kidney . The excretion of intact TMCD to urine and feces was lower than the administration dose . It can be speculated that TMCD metabolized to maltodextrin, which was further metabolized, absorbed, and eventually discharged in the form of CO2 and H2O .

Result of Action

The result of TMCD’s action is primarily the increased stability, solubility, and bioavailability of the encapsulated molecules . This leads to improved efficacy of the encapsulated drugs. For instance, TMCD has been used to increase the bioavailability of poorly water-soluble drugs .

Action Environment

The action of TMCD can be influenced by environmental factors. For example, the pH of the environment can affect the extraction efficiency of certain mycotoxins by cyclodextrin polymers . Moreover, cyclodextrin nano-sponges, characterized by a three-dimensional nanostructured network with controlled properties, have shown remarkable contributions in different applications such as environmental (e.g., as adsorbent for pollutant removal), pharmaceutical (as drug delivery system), and food (for removal of target substances) .

Biochemical Analysis

Biochemical Properties

Trimethyl-beta-cyclodextrin can interact with various biomolecules. For instance, it has been reported to form inclusion complexes with proteins such as lysozyme . The structure of these conjugates was investigated via liquid chromatography-mass spectrometry, dynamic light scattering, and circular dichroism analysis . The conjugates were found to be biologically active, and the covalently bound beta-cyclodextrin preserved the ability to form inclusion complexes with the model compound .

Cellular Effects

This compound can have significant effects on cells. For example, it has been shown to enter cells and influence their function . In HeLa cells, it was found that this compound derivatives could enter cells and were partially localized in lysosomes after internalization .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form inclusion complexes with various molecules. This is due to its unique structure, which allows it to encapsulate other molecules in its hydrophobic core . This can result in changes in the properties of the guest molecule, such as solubility, chemical reactivity, or spectral property .

Dosage Effects in Animal Models

For instance, it has been reported that the bioavailability of flavonoid compounds, complexed with cyclodextrins, was extensively improved when compared to uncomplexed flavonoids .

Metabolic Pathways

The metabolism of this compound is mainly completed by the flora in the colon . It interacts with the active pharmaceutical ingredient (API) during this process .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. For instance, it has been shown to enter cells and be partially localized in lysosomes

Subcellular Localization

This compound can be localized within specific subcellular compartments. For example, it has been shown to be partially localized in lysosomes after internalization into cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl-beta-cyclodextrin is synthesized through the methylation of beta-cyclodextrin. The process typically involves the reaction of beta-cyclodextrin with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where beta-cyclodextrin is mixed with the methylating agent and base. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired degree of methylation. After the reaction, the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-beta-cyclodextrin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

Substitution: Substitution reactions can introduce different functional groups onto the glucose units.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while substitution can introduce various alkyl or acyl groups .

Scientific Research Applications

Trimethyl-beta-cyclodextrin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Beta-cyclodextrin: The parent compound with lower solubility in water.

Hydroxypropyl-beta-cyclodextrin: Another derivative with improved solubility and different functional properties.

Randomly methylated beta-cyclodextrin: A derivative with random methylation patterns, offering different solubility and inclusion properties.

Uniqueness

Trimethyl-beta-cyclodextrin is unique due to its specific methylation pattern, which provides a balance between solubility and inclusion capability. This makes it particularly useful in applications where both high solubility and strong inclusion complex formation are required .

Biological Activity

Trimethyl-beta-cyclodextrin (TMβCD) is a modified form of beta-cyclodextrin (β-CD), a cyclic oligosaccharide composed of glucose units. TMβCD has garnered attention in various fields, particularly in drug delivery and biomedicine, due to its unique properties that enhance the solubility and stability of bioactive compounds. This article explores the biological activities associated with TMβCD, focusing on its mechanisms, applications in drug delivery, and relevant case studies.

1. Structure and Properties

TMβCD is characterized by three methyl groups attached to the hydroxyl groups of the β-CD structure. This modification alters its solubility and interaction properties, making it more hydrophobic compared to unmodified β-CD. The unique hollow structure allows TMβCD to form inclusion complexes with a variety of guest molecules, which can enhance the bioavailability and efficacy of these compounds.

2. Mechanisms of Biological Activity

The biological activity of TMβCD can be attributed to several mechanisms:

- Inclusion Complex Formation : TMβCD forms stable inclusion complexes with hydrophobic drugs, improving their solubility and stability in aqueous environments. This leads to enhanced absorption and bioavailability when administered.

- Enhanced Drug Delivery : The ability of TMβCD to encapsulate drugs allows for targeted delivery, reducing side effects and improving therapeutic outcomes.

- Antioxidant Activity : TMβCD has been shown to enhance the antioxidant properties of certain compounds, potentially protecting cells from oxidative stress.

3. Applications in Drug Delivery

TMβCD has been utilized in various pharmaceutical formulations due to its ability to improve the solubility and stability of poorly water-soluble drugs. Key applications include:

- Anticancer Agents : TMβCD has been used to enhance the solubility and efficacy of anticancer drugs. For instance, complexation with TMβCD has been shown to improve the cytotoxic effects of camptothecin against various cancer cell lines by stabilizing the drug and enhancing its cellular uptake .

- Antimicrobial Activity : Studies have demonstrated that TMβCD can enhance the antimicrobial activity of certain antibiotics by improving their solubility .

- Chiral Separation : TMβCD has also been applied in chiral chromatography, effectively separating enantiomers of various compounds due to its selective binding properties .

4.1 Antitumor Activity Enhancement

A study investigated the effect of TMβCD on the solubility and biological activity of ursolic acid, a compound known for its anticancer properties. The complexation with TMβCD resulted in significantly enhanced antiproliferative activity against melanoma cell lines compared to free ursolic acid .

4.2 Antioxidant Properties

Research highlighted that TMβCD could improve the antioxidant activity of certain flavonoids when complexed together. For example, dihydroquercetin complexed with TMβCD exhibited increased antioxidant capacity against hepatocellular carcinoma cells .

5. Comparative Data on Biological Activity

The following table summarizes key findings regarding the biological activity of TMβCD in various studies:

| Bioactive Compound | Improved Characteristics | Biological Study | Test Subject |

|---|---|---|---|

| Ursolic Acid | Enhanced Solubility | Increased antiproliferative activity | Melanoma Cell Lines |

| Dihydroquercetin | Increased Antioxidant Activity | Enhanced cytotoxic effects | Hepatocellular Carcinoma Cells |

| Camptothecin | Improved Stability | Enhanced cytotoxicity against cancer cells | Various Cancer Cell Lines |

| Antibiotics | Enhanced Antimicrobial Activity | Improved solubility and effectiveness | Bacterial Strains |

6. Conclusion

This compound represents a promising compound in enhancing the biological activity of various bioactive agents through improved solubility, stability, and targeted delivery mechanisms. Its applications span across cancer therapy, antimicrobial treatments, and chiral separation processes, showcasing its versatility as a pharmaceutical excipient.

Future research should continue to explore the full potential of TMβCD in drug delivery systems while addressing any limitations related to its use in clinical settings.

Properties

IUPAC Name |

(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112O35/c1-64-22-29-36-43(71-8)50(78-15)57(85-29)93-37-30(23-65-2)87-59(52(80-17)44(37)72-9)95-39-32(25-67-4)89-61(54(82-19)46(39)74-11)97-41-34(27-69-6)91-63(56(84-21)48(41)76-13)98-42-35(28-70-7)90-62(55(83-20)49(42)77-14)96-40-33(26-68-5)88-60(53(81-18)47(40)75-12)94-38-31(24-66-3)86-58(92-36)51(79-16)45(38)73-10/h29-63H,22-28H2,1-21H3/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDAICPXUXPBCC-MWDJDSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55216-11-0 | |

| Record name | Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055216110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-TRI-O-METHYL-BETA-CYCLODEXTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317745Y683 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.